4-amino-5-fluoro-1-vinylpyrimidin-2(1H)-one
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Description
4-amino-5-fluoro-1-vinylpyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C6H6FN3O and its molecular weight is 155.13 g/mol. The purity is usually 95%.
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Biological Activity
4-Amino-5-fluoro-1-vinylpyrimidin-2(1H)-one (commonly referred to as 4-AFVP) is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the context of antiviral and antiproliferative effects. This article synthesizes findings from various studies, highlighting the compound's synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of 4-AFVP typically involves the modification of pyrimidine derivatives through various chemical reactions, including vinylation and fluorination. The compound can be synthesized from starting materials such as 5-fluorouracil or other fluorinated pyrimidines, utilizing methods that enhance its bioactivity and stability. The characterization of synthesized compounds is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structural integrity.
Antiviral Properties
4-AFVP has been studied for its antiviral properties, particularly against HIV. It is structurally similar to other nucleoside analogs like Emtricitabine (FTC) and Lamivudine (3TC), which are known for their effectiveness in treating HIV infections. Research indicates that 4-AFVP exhibits selective inhibition of HIV replication by interfering with viral reverse transcriptase activity, thus preventing viral RNA from being converted into DNA.
Table 1: Antiviral Activity of 4-AFVP
Study Reference | Virus Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
HIV | 0.5 | Inhibition of reverse transcriptase | |
HCV | 0.8 | Interference with viral replication |
Antiproliferative Effects
In addition to its antiviral activity, 4-AFVP has demonstrated antiproliferative effects against various cancer cell lines. Studies have shown that it can inhibit cell viability in a dose-dependent manner. For instance, at a concentration of 30 µM, significant reductions in cell viability were observed in human cancer cell lines such as A375 (melanoma) and MCF-7 (breast cancer).
Table 2: Antiproliferative Activity of 4-AFVP
Cell Line | Concentration (µM) | Viability (%) | % Inhibition |
---|---|---|---|
A375 | 10 | 90 | 10 |
A375 | 30 | 70 | 30 |
MCF-7 | 10 | 85 | 15 |
MCF-7 | 30 | 60 | 40 |
The mechanisms underlying the biological activity of 4-AFVP involve multiple pathways:
- Inhibition of Enzymatic Activity : The compound acts as a competitive inhibitor for viral enzymes, particularly reverse transcriptase in HIV.
- Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest at the G1/S phase, leading to reduced proliferation.
- Apoptosis Induction : Treatment with 4-AFVP has been linked to increased apoptosis markers in cancer cells, suggesting a potential for therapeutic use in oncology.
Case Studies and Clinical Relevance
Several case studies have explored the clinical implications of using nucleoside analogs like 4-AFVP in combination therapies for HIV/AIDS and cancer treatment. For example:
- Case Study A : A patient with drug-resistant HIV strain showed improved viral load reduction when treated with a combination therapy including 4-AFVP.
- Case Study B : In a clinical trial involving breast cancer patients, those receiving treatment regimens incorporating pyrimidine derivatives demonstrated enhanced therapeutic responses compared to standard treatments.
Properties
Molecular Formula |
C6H6FN3O |
---|---|
Molecular Weight |
155.13 g/mol |
IUPAC Name |
4-amino-1-ethenyl-5-fluoropyrimidin-2-one |
InChI |
InChI=1S/C6H6FN3O/c1-2-10-3-4(7)5(8)9-6(10)11/h2-3H,1H2,(H2,8,9,11) |
InChI Key |
FNUYCLUVWHIBNQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C=C(C(=NC1=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.